molecular formula C22H19ClN4O3 B10942779 N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxamide

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxamide

Cat. No.: B10942779
M. Wt: 422.9 g/mol
InChI Key: QLKFZQNXDROGDQ-UHFFFAOYSA-N
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Description

N-(1-Benzyl-1H-1,2,4-triazol-3-yl)-5-[(4-chloro-3-methylphenoxy)methyl]-2-furamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, a chlorinated phenoxy group, and a furan ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-1H-1,2,4-triazol-3-yl)-5-[(4-chloro-3-methylphenoxy)methyl]-2-furamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. The chlorinated phenoxy group is then introduced through a nucleophilic substitution reaction. Finally, the furan ring is incorporated via a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-1H-1,2,4-triazol-3-yl)-5-[(4-chloro-3-methylphenoxy)methyl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlling the temperature, solvent, and reaction time to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

N-(1-Benzyl-1H-1,2,4-triazol-3-yl)-5-[(4-chloro-3-methylphenoxy)methyl]-2-furamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to stabilize metal ions and facilitate catalytic reactions.

    Biology: The compound can be used to label proteins and enzymes, aiding in the study of biological processes.

    Industry: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-1H-1,2,4-triazol-3-yl)-5-[(4-chloro-3-methylphenoxy)methyl]-2-furamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing their reactivity and stability. The chlorinated phenoxy group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity to various targets. The furan ring can undergo electrophilic aromatic substitution, further modifying the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Tris(benzyltriazolylmethyl)amine: A similar compound used as a ligand in coordination chemistry.

    1-(1-Benzyltriazol-4-yl)-N,N-bis(1-benzyltriazol-4-yl)methylmethanamine: Another triazole-based compound with similar applications.

Uniqueness

N-(1-Benzyl-1H-1,2,4-triazol-3-yl)-5-[(4-chloro-3-methylphenoxy)methyl]-2-furamide is unique due to its combination of a triazole ring, a chlorinated phenoxy group, and a furan ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile molecule for various applications in research and industry.

Properties

Molecular Formula

C22H19ClN4O3

Molecular Weight

422.9 g/mol

IUPAC Name

N-(1-benzyl-1,2,4-triazol-3-yl)-5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C22H19ClN4O3/c1-15-11-17(7-9-19(15)23)29-13-18-8-10-20(30-18)21(28)25-22-24-14-27(26-22)12-16-5-3-2-4-6-16/h2-11,14H,12-13H2,1H3,(H,25,26,28)

InChI Key

QLKFZQNXDROGDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3=NN(C=N3)CC4=CC=CC=C4)Cl

Origin of Product

United States

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